2-(2-Methoxyethylamino)benzonitrile
Description
2-(2-Methoxyethylamino)benzonitrile is a substituted benzonitrile derivative featuring a methoxyethylamino group at the 2-position of the aromatic ring. Its structure combines a polar methoxyethyl group with the electron-withdrawing nitrile moiety, which may influence solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-12-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3 |
InChI Key |
WMMWPYGIGIXWRP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-Methoxyethylamino)benzonitrile with key analogs, highlighting substituent variations and molecular properties:
*Calculated molecular weight based on formula.
Key Observations :
- Solubility: The methoxyethyl group in this compound likely enhances aqueous solubility compared to the dimethylamino analog, which lacks an oxygen atom .
- Thermal Stability: 2-(Dimethylamino)benzonitrile has a documented boiling point, suggesting moderate thermal stability .
Cytotoxic Activity
Triazole-containing benzonitrile derivatives (e.g., compounds 1c and 1h) demonstrate potent cytotoxicity against breast cancer cell lines (Table 2). Their activity is attributed to the triazolyl group, which may facilitate interactions with aromatase or other enzymatic targets .
| Compound Name | IC₅₀ (μg/ml) | Target Cell Lines |
|---|---|---|
| 1c | 27.1 ± 1.2 (MCF-7) | Hormone-responsive cancers |
| 14.5 ± 2.1 (MDA-MB-231) | Triple-negative breast cancer | |
| 1h | 14.3 ± 1.1 (T47D) | Luminal breast cancer |
SAR Insights :
- Electron-Withdrawing Groups : Chloro substituents (e.g., in 1c ) enhance cytotoxicity, possibly by stabilizing charge interactions in target binding .
- Methoxy Groups : The 4-methoxyphenyl group in 1h improves activity against T47D cells, suggesting that methoxy positioning influences selectivity .
- Amino Substituents: While this compound’s amino group may improve solubility, its lack of triazole or halogen substituents could limit cytotoxic efficacy compared to 1c and 1h.
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